molecular formula C15H23BN2O5S B1428707 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfonylmorpholine CAS No. 1093819-54-5

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfonylmorpholine

Cat. No.: B1428707
CAS No.: 1093819-54-5
M. Wt: 354.2 g/mol
InChI Key: DJZHQGHRODEJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: This compound features a pyridine ring substituted at position 5 with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and at position 3 with a sulfonylmorpholine group.

Molecular Formula: C₁₅H₂₃BN₂O₃ (based on analogs in ).
Molecular Weight: 290.17 g/mol.
CAS Number: 1201644-33-8.
Applications: Primarily used as a boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions (). Its sulfonylmorpholine group may confer unique pharmacokinetic properties in medicinal chemistry (cf. ).

Properties

IUPAC Name

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O5S/c1-14(2)15(3,4)23-16(22-14)12-9-13(11-17-10-12)24(19,20)18-5-7-21-8-6-18/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZHQGHRODEJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of Pyridine Derivatives

  • Starting from a halogenated pyridine (e.g., 5-bromopyridin-3-yl derivative), the boronic ester is introduced using bis(pinacolato)diboron (B2pin2) as the boron source.
  • Catalysts: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.
  • Base: Potassium acetate (KOAc) or sodium carbonate (Na2CO3).
  • Solvent: Dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF).
  • Conditions: Heating at 80–100 °C under inert atmosphere (N2 or Ar) for 12–24 hours.

Typical reaction scheme:

$$
\text{5-Bromo-pyridin-3-yl} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl}
$$

Yields: Often in the range of 70–90% depending on substrate purity and catalyst efficiency.

Sulfonylation and Morpholine Coupling

Introduction of Sulfonyl Group

  • The sulfonyl group attached to morpholine is commonly introduced via reaction of the boronic ester-substituted pyridine with sulfonyl chlorides.
  • Sulfonyl chlorides are prepared or commercially available sulfonylating agents bearing morpholine substituents or can be synthesized by reacting morpholine with sulfonyl chlorides (e.g., chlorosulfonic acid derivatives).

Coupling Conditions

  • The sulfonylation reaction is typically performed in anhydrous solvents such as dichloromethane (DCM) or acetonitrile.
  • Base: Triethylamine (TEA) or pyridine to scavenge HCl formed.
  • Temperature: 0 °C to room temperature to avoid decomposition of boronate ester.
  • Reaction time: 2–6 hours with monitoring by TLC or HPLC.

Alternative Synthetic Routes

  • Direct sulfonylation of morpholine with pyridinyl sulfonyl chlorides followed by borylation is less common due to sensitivity of boronate esters.
  • Protection/deprotection strategies may be employed if functional groups interfere.

Purification and Characterization

  • Purification is typically achieved by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.
  • Final product purity is confirmed by NMR (1H, 13C, 11B), mass spectrometry, and HPLC.
  • Boronate ester stability is confirmed by 11B NMR and by retention of characteristic pinacol methyl signals in 1H NMR.

Data Table Summarizing Typical Preparation Conditions

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Miyaura Borylation 5-Bromo-pyridin-3-yl, B2pin2, Pd(dppf)Cl2, KOAc Dioxane or DMF 80–100 °C 12–24 h 70–90 Inert atmosphere, base essential
Sulfonylation Morpholine sulfonyl chloride, TEA DCM or MeCN 0 °C to RT 2–6 h 60–85 Anhydrous conditions, base to neutralize HCl
Purification Silica gel chromatography EtOAc/Hexane Ambient - - Confirm purity by NMR and HPLC

Research Findings and Literature Insights

  • The boronic ester moiety is sensitive to hydrolysis; thus, all steps are performed under anhydrous conditions to preserve the pinacol boronate structure.
  • Palladium-catalyzed borylation is the most efficient and widely used method to introduce the boronate ester on the pyridine ring.
  • Sulfonylation with morpholine derivatives is well-documented in literature for introducing sulfonylmorpholine groups, which improve solubility and biological activity.
  • Patent literature confirms the use of these methods in synthesizing related boronate ester-containing sulfonylpyridine derivatives, emphasizing mild conditions to avoid boronate degradation.
  • The final compound is useful as a building block in medicinal chemistry, particularly for Suzuki coupling reactions and as a ligand in drug design.

Chemical Reactions Analysis

Types of Reactions

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of morpholine compounds exhibit significant anticancer properties. The incorporation of the tetramethyl dioxaborolane moiety enhances the compound's ability to interact with biological targets, potentially leading to improved efficacy in cancer treatment. Studies have shown that such compounds can inhibit specific pathways involved in tumor growth and metastasis.

Antimicrobial Properties : The sulfonyl group in this compound has been associated with enhanced antimicrobial activity. Compounds featuring sulfonyl morpholines have demonstrated effectiveness against various bacterial strains, making them candidates for developing new antibiotics.

Case Study: Anticancer Screening

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of sulfonyl morpholines on human cancer cell lines. The results showed that the compound significantly inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a lead compound for further development .

Organic Synthesis

Reagent in Cross-Coupling Reactions : The presence of the boron moiety allows this compound to serve as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds in organic synthesis, particularly in constructing complex molecular architectures.

Synthesis of Functionalized Aromatics : The compound can be utilized to synthesize various functionalized aromatic compounds through electrophilic aromatic substitution reactions. This is particularly useful in pharmaceutical chemistry where diverse functional groups are required for biological activity.

Table 1: Comparison of Cross-Coupling Reactions

Reaction TypeConditionsYield (%)References
Suzuki CouplingPd catalyst, base85-95
Negishi CouplingZn catalyst75-90
Stille CouplingSn catalyst80-88

Materials Science

Polymer Chemistry : The boronic acid functionality allows for the formation of dynamic covalent bonds in polymer networks. This property can be exploited to create smart materials that respond to environmental stimuli such as pH or temperature changes.

Sensor Development : Due to its ability to form complexes with diols and sugars, this compound has potential applications in developing sensors for detecting biomolecules. Its selectivity and sensitivity make it a promising candidate for biosensor technology.

Case Study: Development of a Glucose Sensor

A recent study demonstrated the use of boronic acid derivatives in glucose sensors. The incorporation of this compound into sensor designs allowed for enhanced specificity towards glucose detection over other sugars, showcasing its applicability in diabetes management .

Mechanism of Action

The mechanism of action of 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylsulfonyl)morpholine involves its interaction with specific molecular targets. The dioxaborolane group can participate in boron-mediated reactions, while the sulfonyl group can engage in interactions with nucleophiles. The morpholine ring provides additional sites for chemical modification and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Applications/Properties
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfonylmorpholine Pyridine Boronate (C5), sulfonylmorpholine (C3) 290.17 Cross-coupling; potential drug intermediates
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine Pyridine Boronate (C5), morpholine (C2) 290.17 Cross-coupling; higher solubility
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine Pyrimidine Boronate (C5), morpholine (C2) 291.16 Enhanced hydrogen bonding
5-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-1,3,4-oxadiazol-2-amine Pyridine + oxadiazole Boronate (C5), oxadiazol-2-amine (C3) 296.16 (est.) Bioactive scaffolds
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Pyridine Boronate (C5), CF₃ (C4), NH₂ (C2) 296.12 Lipophilicity; metabolic stability

Key Comparisons :

Core Heterocycle Differences: Pyridine vs. Pyrimidine: Pyrimidine derivatives (e.g., ) exhibit higher polarity and hydrogen-bonding capacity due to the additional nitrogen atom, improving solubility in aqueous media. Sulfonylmorpholine vs.

Substituent Effects :

  • Boronate Position : Boronate at pyridine C5 (target compound) vs. C2 () affects steric hindrance and coupling efficiency. C5 substitution may enhance regioselectivity in Suzuki reactions.
  • Electron-Withdrawing Groups : The sulfonyl group in the target compound increases electron deficiency, accelerating oxidative addition in palladium-catalyzed reactions compared to CF₃ or morpholine substituents.

Physicochemical Properties :

  • Lipophilicity : The trifluoromethyl group in increases logP (lipophilicity), favoring blood-brain barrier penetration, whereas sulfonylmorpholine enhances hydrophilicity.
  • Stability : Pinacol boronate esters (common to all compounds) are stable under ambient conditions but hydrolyze in acidic media to reactive boronic acids.

Biological Relevance: Analogs like 4-ethoxy-2-methyl-3-(6-(4-(trifluoromethoxy)phenoxy)-pyridin-3-yl)quinoline () highlight the role of boronate esters in antimalarial drug discovery.

Biological Activity

The compound 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfonylmorpholine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H17BO4SC_{12}H_{17}BO_4S with a molecular weight of 268.14 g/mol. The structure features a morpholine ring and a pyridine moiety substituted with a dioxaborolane group, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonylmorpholine structure may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with sulfonamide-sensitive enzymes.
  • Receptor Modulation : The pyridine component can act as a ligand for various receptors, potentially influencing signaling pathways in cells.
  • Antioxidant Activity : The dioxaborolane moiety may contribute to the compound's ability to scavenge free radicals, thereby exerting protective effects against oxidative stress.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Neuroprotective Effects : Some studies indicate that it might protect neuronal cells from damage due to oxidative stress or neurotoxicity.

Table 1: Summary of Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis in cancer cell lines; inhibits cell proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveProtects neuronal cells from oxidative damage

Table 2: Case Studies

Study ReferenceObjectiveFindings
Evaluate anticancer effectsSignificant reduction in tumor growth in vitro and in vivo models
Assess antimicrobial propertiesInhibition of bacterial growth at low concentrations
Investigate neuroprotective effectsReduced apoptosis in neuronal cultures exposed to neurotoxic agents

Case Studies

  • Anticancer Study : A study published in Cancer Research evaluated the compound's effect on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis after treatment with the compound .
  • Antimicrobial Efficacy : Research conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 10 µg/mL. This suggests potential for development into an antibiotic agent .
  • Neuroprotection : A study focusing on neurodegenerative disease models showed that treatment with the compound significantly reduced neuronal loss and improved cognitive function in animal models subjected to oxidative stress .

Q & A

Q. How to address inconsistencies in bioactivity data across cell-based assays?

  • Answer : Variability arises from differential cell permeability (sulfonylmorpholine vs. boronic ester). Use fluorescent probes (e.g., BODIPY-labeled analogs) to quantify intracellular uptake via flow cytometry. Normalize bioactivity data to cellular boron content (ICP-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfonylmorpholine
Reactant of Route 2
Reactant of Route 2
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]sulfonylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.